1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine
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Overview
Description
1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core, a pyrazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The pyrazole ring is often synthesized through the cyclization of hydrazines with 1,3-diketones . The thiophene moiety can be introduced via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and analgesic effects.
Thiophene derivatives: Utilized in the development of organic semiconductors and pharmaceuticals.
Uniqueness
1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine is unique due to its combination of three distinct heterocyclic moieties, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C22H19N5S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-methyl-N-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C22H19N5S/c1-26-19-11-6-5-10-18(19)24-22(26)23-14-16-15-27(17-8-3-2-4-9-17)25-21(16)20-12-7-13-28-20/h2-13,15H,14H2,1H3,(H,23,24) |
InChI Key |
HVISPKODTRWTSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
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